Product packaging for Progabide acid(Cat. No.:CAS No. 62665-97-8)

Progabide acid

Cat. No.: B105652
CAS No.: 62665-97-8
M. Wt: 335.8 g/mol
InChI Key: AJPSGLKFKRSEBJ-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Progabide acid (SL-75.102) is a primary active metabolite of the anticonvulsant drug progabide . It is a potent gamma-aminobutyric acid (GABA) receptor agonist, exhibiting activity at both GABAA and GABAB receptor subtypes . This mechanism of action makes it a valuable tool for researching inhibitory neurotransmission in the central nervous system. As a direct GABA receptor agonist, this compound contributes to the pharmacological profile of its parent compound, which has been investigated for conditions like epilepsy, Parkinson's disease, and schizophrenia, largely due to its ability to modulate dopaminergic, noradrenergic, and serotonergic neuronal activity . Researchers utilize this compound in studies aimed at understanding GABAergic pathways and their role in neurological and psychiatric disorders. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClFNO3 B105652 Progabide acid CAS No. 62665-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXPPHKWFOGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045742
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62665-97-8
Record name Progabide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROGABIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanisms of Progabide Action

Progabide (B1679169) as a Prodrug and its Active Metabolites

Progabide is scientifically recognized as a prodrug of GABA, meaning it is an inactive or less active compound that is metabolized in the body into its active therapeutic agents. wikipedia.orgpatsnap.compharmacompass.com This design allows the compound to effectively cross the blood-brain barrier, a significant hurdle for direct GABA administration, and subsequently release its active components within the central nervous system. nih.govuodiyala.edu.iq

Conversion to Gamma-Aminobutyric Acid (GABA)

A primary metabolic outcome of progabide administration is its conversion into GABA, the principal inhibitory neurotransmitter in the mammalian brain. wikipedia.orgnih.govshutterstock.com This biotransformation is a key aspect of its mechanism, directly supplementing the brain's natural supply of this crucial neurotransmitter. The metabolic process ensures that GABA is formed within the brain itself. nih.gov

Metabolic Pathways Leading to Active Compounds

The metabolic journey of progabide is complex, involving several transformation steps to yield its active derivatives. Progabide itself is a synthetic compound formed from the condensation of a substituted benzophenone (B1666685) and gamma-aminobutyramide. taylorfrancis.com Following administration, it undergoes hydrolysis to form its main active metabolite, the carboxylic acid derivative SL 75102. This metabolite is then further metabolized. One key pathway involves the cleavage of the Schiff base in SL 75102, which ultimately liberates GABA. Concurrently, gabamide is also formed as an active metabolite during this process. nih.gov

Table 1: Key Active Metabolites of Progabide

Precursor Metabolite Common Name Key Characteristic
Progabide SL 75102 Progabide Acid Main active metabolite, readily crosses the blood-brain barrier. nih.govwikipedia.org
Progabide / SL 75102 Gamma-Aminobutyric Acid GABA The primary inhibitory neurotransmitter. nih.gov

Agonistic Activity at GABA Receptors

The therapeutic action of progabide is mediated through the direct agonistic activity of its metabolites at GABA receptors. nih.govdrugbank.com Unlike other medications that might enhance GABAergic transmission indirectly (e.g., by inhibiting GABA reuptake or metabolism), progabide's metabolites directly bind to and activate GABA receptors, mimicking the effect of endogenous GABA. nih.govuodiyala.edu.iq This activity extends to both major subtypes of GABA receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. wikipedia.orgnih.govdrugbank.com

GABA Receptor Binding Kinetics and Affinity

The active metabolites of progabide, particularly SL 75102, exhibit specific binding characteristics at GABA receptors. Research has demonstrated that progabide and SL 75102 can displace radiolabeled GABA agonists like [3H]GABA and [3H]muscimol from their binding sites on brain membranes, confirming their direct interaction with the receptor. nih.gov

The interaction with the GABA-A receptor is particularly noteworthy. Binding of progabide's metabolites to the GABA-A receptor has been shown to increase the affinity of the receptor for GABA itself. nih.govdrugbank.comhmdb.ca This suggests a positive modulatory effect in addition to direct agonism. The kinetics of agonist binding to the GABA-A receptor are complex; rather than being limited by simple diffusion, the binding rates are closely correlated with the affinity of the ligand, indicating that a flexible binding site undergoes a conformational change upon ligand binding. nih.gov The affinity of the receptor for an agonist is also dependent on its state, with the affinity order being: resting state < open state < desensitized state. utu.fi

Table 2: Receptor Binding Profile of Progabide and its Metabolite SL 75102

Compound Action Target Receptor Effect
Progabide & SL 75102 Agonist GABA-A, GABA-B Displaces [3H]GABA and [3H]muscimol from binding sites. nih.gov
SL 75102 Modulator GABA-A Increases binding of [3H]flunitrazepam. nih.gov

GABA-A Receptor Modulation: Chloride Ion Flux and Neuronal Hyperpolarization

The activation of GABA-A receptors by progabide's metabolites initiates a cascade of events at the cellular level that culminates in neuronal inhibition. The GABA-A receptor is a ligand-gated ion channel, specifically a chloride (Cl-) channel. wikipedia.orgnih.gov

Upon agonist binding, the receptor undergoes a conformational change that opens the central pore of the channel. wikipedia.org This opening allows chloride ions to flow into the neuron, driven by their electrochemical gradient. nih.govdrugbank.comhmdb.ca The influx of negatively charged chloride ions increases the negative charge inside the neuron, a process known as hyperpolarization. patsnap.comauctoresonline.orgd-nb.info This hyperpolarized state moves the neuron's membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability. d-nb.info This augmented chloride flux and subsequent hyperpolarization are the fundamental mechanisms by which progabide exerts its inhibitory effects on the central nervous system, leading to an increase in presynaptic inhibition. nih.govdrugbank.com

GABA-B Receptor Modulation: Calcium Ion Influx and Neurotransmitter Release

Progabide demonstrates agonistic activity at GABA-B receptors. drugbank.combionity.com The activation of these metabotropic G-protein coupled receptors is a key component of progabide's mechanism of action. drugbank.compatsnap.com When progabide binds to GABA-B receptors located on presynaptic terminals, it initiates a signaling cascade. drugbank.comresearchgate.net This process leads to the inhibition of voltage-sensitive calcium channels (VSCCs). nih.govfrontiersin.org

Influence on Neurotransmitter Systems Beyond GABA

Progabide's pharmacological profile extends beyond the GABAergic system, demonstrating significant influence on several other major neurotransmitter pathways.

Modulation of Serotonin (B10506) Turnover and Receptor Upregulation

Research indicates that progabide reduces the turnover of 5-hydroxytryptamine (5-HT), or serotonin. nih.govnih.gov This effect on serotonin metabolism is a notable aspect of its biochemical action. Furthermore, studies involving repeated administration of progabide have revealed a consequential adaptation in the serotonin system. This long-term treatment is associated with an upregulation of 5-HT2 receptors. nih.govnih.gov There is also evidence suggesting progabide may exert a weak agonistic effect at certain serotonin receptors. patsnap.com The mechanism for reduced serotonin turnover may be linked to GABA-B receptor activation, which has been shown to inhibit serotonin release. frontiersin.org

Effects on Dopamine (B1211576) Release and Receptor Activity

The interaction of progabide with the dopamine system is complex and has been described as contradictory. bionity.comwikipedia.org As a GABA receptor agonist, progabide has been shown to reduce dopamine turnover, particularly in the basal ganglia. nih.govnih.gov It diminishes the activity of nigrostriatal dopamine neurons and decreases dopamine release. wikipedia.orgnih.gov In animal models, progabide also reduces the enhanced dopamine liberation induced by neuroleptic drugs. karger.com

However, alongside these inhibitory effects, progabide also reduces striatal cholinergic activity, which can indirectly lead to increased dopaminergic effects. bionity.comwikipedia.org Further complicating this interaction, long-term co-administration of progabide with neuroleptics has been found to counteract the development of dopamine receptor supersensitivity. nih.gov

Impact on Norepinephrine (B1679862) Liberation

In contrast to its effects on serotonin and dopamine, progabide appears to enhance the activity of the norepinephrine system. Studies in animal models show that GABA receptor stimulation with progabide accelerates norepinephrine turnover and enhances its liberation, particularly in the limbic forebrain areas. nih.govnih.gov This effect on norepinephrine occurs without a corresponding change in the density of postsynaptic receptors. nih.gov

Interaction with Striatal Cholinergic Activity

Data Tables

Table 1: Summary of Progabide's Effects on Neurotransmitter Systems

NeurotransmitterPrimary EffectObserved ChangeBrain Region (if specified)
Serotonin (5-HT) TurnoverDecrease nih.govnih.gov-
5-HT2 Receptor DensityUpregulation (with repeated use) nih.govnih.gov-
Dopamine (DA) Turnover / ReleaseDecrease wikipedia.orgnih.govnih.govBasal Ganglia / Nigrostriatal Pathway nih.govnih.gov
Receptor DensityDecrease bionity.comwikipedia.org-
Norepinephrine (NE) Liberation / TurnoverIncrease / Acceleration nih.govnih.govLimbic Forebrain nih.gov
Acetylcholine (B1216132) (ACh) ActivityDecrease bionity.comwikipedia.orgStriatum bionity.comwikipedia.org

Pharmacodynamics and Neuropharmacological Profiles of Progabide

Anticonvulsant Mechanisms in Experimental Models

Progabide's anticonvulsant activity has been extensively documented across a range of experimental seizure models. Its efficacy is observed not only in seizures directly involving the GABAergic system but also in those considered independent of GABAergic mechanisms, highlighting a broad spectrum of action. nih.gov

Progabide (B1679169) demonstrates marked efficacy in seizure models where convulsions are induced by substances that antagonize GABAergic neurotransmission. It has been shown to be effective against seizures triggered by bicuculline (B1666979) (a competitive GABA-A receptor antagonist), picrotoxinin (B1677863) (a non-competitive GABA-A channel blocker), and pentylenetetrazol. nih.govcas.cz This activity is consistent with its mechanism as a direct GABA receptor agonist, which counteracts the effects of these convulsants. cas.cznih.gov

In studies on developing rats, progabide's effectiveness against bicuculline-induced seizures was found to be correlated with the functional maturation of the GABAergic system. nih.gov Similarly, its action against motor seizures elicited by pentylenetetrazol also varies with age, further underscoring its interaction with the GABA system. cas.cznih.gov

Table 1: Efficacy of Progabide in GABA-Mediated Seizure Models

Seizure ModelInducing AgentMechanism of Inducing AgentObserved Effect of Progabide
Bicuculline-Induced SeizuresBicucullineCompetitive GABA-A Receptor AntagonistAnticonvulsant activity observed. nih.gov Efficacy is age-dependent and correlates with GABAergic system maturation. nih.gov
Picrotoxinin-Induced SeizuresPicrotoxininNon-competitive GABA-A Receptor Chloride Channel BlockerDemonstrates anticonvulsant activity. nih.gov
Pentylenetetrazol (PTZ)-Induced SeizuresPentylenetetrazolGABA-A Receptor AntagonistEffective against clonic convulsions. cas.cz Action against generalized tonic-clonic seizures changes with age. nih.gov

A key feature of progabide's neuropharmacological profile is its ability to control convulsions in models where the seizure origin is not directly linked to impairment of the GABA system. nih.govnih.gov This suggests that direct stimulation of GABA receptors can be an effective strategy for managing seizures of various etiologies. nih.gov

Progabide and its active metabolite SL 75102 show a broad spectrum of anticonvulsant effects against seizures induced by maximal electroshock, audiogenic stimuli, cortical penicillin foci, and strychnine. nih.govcas.cz In the kindling model of epilepsy, particularly amygdala kindling, progabide has been shown to attenuate the duration of afterdischarges and reduce the severity of convulsive responses. nih.govcapes.gov.br When administered during the acquisition phase of kindling, it can increase the number of trials required to establish a fully kindled state. nih.gov This effect is observed in kindling from various brain regions, including the amygdala, frontal cortex, and hippocampus. nih.gov

Table 2: Activity of Progabide in Seizure Models Not Directly GABA-Mediated

Seizure ModelDescriptionObserved Effect of Progabide
Maximal Electroshock (MES)Induces generalized tonic-clonic seizures via corneal or transauricular electrical stimulation.Effective in preventing seizure spread. nih.gov
Audiogenic SeizuresSeizures triggered by high-intensity sound in susceptible animals.Demonstrates anticonvulsant activity. nih.govcas.cz
Penicillin FociFocal seizures induced by the topical application of penicillin to the cerebral cortex.Shows anticonvulsant efficacy. nih.govcas.cz
Strychnine-Induced ConvulsionsConvulsions caused by the glycine (B1666218) receptor antagonist strychnine.Effective against induced convulsions. nih.govcas.cz
Amygdala KindlingProgressive development of seizures in response to repeated, initially subconvulsive electrical stimulation of the amygdala.Attenuates afterdischarge duration and seizure severity in kindled rats. nih.govnih.gov Delays the acquisition of the kindled state. nih.gov

Research indicates that the anticonvulsant properties of progabide are subject to developmental changes, with its efficacy varying according to the age of the organism. This age-dependency is closely linked to the maturation of the GABAergic system. nih.gov

In studies using developing rats (from 7 to 28 days old), the protective effect of progabide against bicuculline-induced seizures was substantially less effective in the younger animals (7-14 days old). nih.gov This is attributed to the relative immaturity of the GABAergic system in the early postnatal period. As the rats aged and the GABA system developed, the anticonvulsant characteristics of progabide became more pronounced. nih.gov

A similar age-dependent pattern was observed in its action against seizures induced by pentylenetetrazol. In young rat pups during the first three weeks of life, progabide specifically suppressed the tonic phase of major generalized tonic-clonic seizures. In contrast, adult rats exhibited a tendency toward the suppression of the entire major seizure. cas.cznih.gov In 25-day-old animals, the primary effect noted was a prolongation of the latency to major seizures. nih.gov

Effects on Brain Regions and Neuronal Excitability

Progabide's mechanism of action translates into measurable effects on the excitability of neurons and the integrated functional activity of specific brain regions. As a GABA agonist, it generally serves to decrease cellular excitability. nih.gov

Progabide reduces neuronal excitability across several animal models. nih.gov This is a direct consequence of its function as a GABA receptor agonist, which enhances inhibitory neurotransmission. patsnap.com Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. patsnap.com In experiments on the trigeminal complex of cats, progabide was shown to depress excitatory transmission. nih.gov This fundamental action of decreasing cellular excitability is the basis for its broad anticonvulsant effects. nih.gov

Progabide exerts a significant influence on the limbic system, a collection of brain structures heavily involved in emotion, memory, and seizure generation. Studies have shown that stimulation of GABA receptors by progabide can enhance the release of norepinephrine (B1679862) in the limbic forebrain areas of rats. nih.gov

Furthermore, autoradiographic studies in conscious rats have revealed that progabide administration leads to a significant reduction in local cerebral glucose utilization in several limbic-related areas. nih.gov These regions include the amygdala, dorsal hippocampus (specifically the CA3 field), cingulate cortex, and nucleus accumbens. nih.gov This decrease in metabolic activity reflects a reduction in the functional activity of these brain regions. The anticonvulsant effects of progabide in the amygdala and hippocampal kindling models further underscore its potent influence on these limbic structures. nih.gov

Actions within the Basal Ganglia and Extrapyramidal System

Progabide, a γ-aminobutyric acid (GABA) receptor agonist, exerts significant influence over the basal ganglia and the extrapyramidal system, which are crucial for motor control. Its primary mechanism involves enhancing GABAergic neurotransmission, the main inhibitory pathway in the central nervous system. This enhancement modulates the activity of other neurotransmitter systems, most notably dopamine (B1211576). patsnap.compatsnap.com

Within the basal ganglia, progabide has been shown to reduce dopamine turnover. This action contributes to its effects on motor function and has been a key area of investigation. Furthermore, progabide potentiates the cataleptogenic action of neuroleptics, a state of motor immobility. It also antagonizes the stereotypical behaviors induced by dopaminomimetics, suggesting an action that extends beyond a simple interaction at the dopamine synapse. patsnap.com

The effects of progabide on the dopaminergic system can appear contradictory. While it can decrease dopamine release and receptor density, it also reduces striatal cholinergic activity, which can paradoxically enhance dopaminergic effects. This dual action may explain the variable outcomes observed in clinical studies of Parkinson's disease, where some patients experienced improvement in motor symptoms while others saw a worsening of L-dopa-induced dyskinesia. johnshopkins.edu

A preliminary open pilot study evaluated progabide in the treatment of hyperkinetic extrapyramidal movement disorders. The results were mixed, with some patients with Gilles de la Tourette's syndrome and postanoxic intention myoclonus showing improvement, while those with Huntington's chorea and tardive dyskinesia did not have a consistent beneficial effect. patsnap.com

The following table summarizes the observed effects of progabide on the basal ganglia and extrapyramidal system based on preclinical and clinical findings.

FeatureObserved Effect of ProgabideReference
Dopamine Turnover Reduction patsnap.com
Neuroleptic-induced Catalepsy Potentiation patsnap.com
Dopaminomimetic-induced Stereotypy Antagonism patsnap.com
Dopamine Release and Receptor Density Decrease johnshopkins.edu
Striatal Cholinergic Activity Reduction johnshopkins.edu
Hyperkinetic Movement Disorders Variable improvement patsnap.com

Impact on the Trigeminal Complex and Synaptic Transmission

The trigeminal complex is a key area for processing sensory information from the face, and GABAergic inhibition plays a crucial role in modulating this activity. As a GABA agonist, progabide has a direct impact on synaptic transmission within this complex.

Research in animal models has demonstrated that progabide depresses excitatory transmission in the trigeminal complex. This effect is a cornerstone of its anticonvulsant properties. By enhancing GABAergic inhibition, progabide can dampen the excessive neuronal firing that characterizes epileptic seizures. nih.gov

The GABAergic system within the spinal trigeminal nucleus is involved in the transmission of nociceptive (pain) information. While studies have not focused specifically on progabide for trigeminal pain, the known actions of GABA agonists in this region suggest a potential modulatory role. For instance, the GABA-A agonist muscimol (B1676869) has been shown to reversibly inhibit trigeminal neuronal activity. nih.govnih.gov The antagonist bicuculline, conversely, blocks this inhibition. nih.gov

Progabide's ability to reduce cellular excitability is a general mechanism that applies to synaptic transmission throughout the nervous system, including the trigeminal complex. patsnap.com This broad-spectrum dampening of neuronal hyperexcitability contributes to its therapeutic profile.

Comparative Neuropharmacology

Differential Effects Compared to Other GABA Agonists (e.g., Muscimol, THIP) and Antagonists (e.g., Bicuculline)

While progabide is a GABA agonist, its neuropharmacological profile is distinct from other compounds that act on the GABA system.

In studies on the trigeminal complex, the effects of progabide were not replicated by other GABA agonists like muscimol and THIP (gaboxadol). While progabide depressed excitatory transmission, THIP had no effect, and muscimol facilitated periventricular inhibition without affecting excitatory transmission. nih.gov This suggests that progabide's anticonvulsant properties are not shared by all GABA agonists and that its mode of action is more complex. nih.gov

The GABA antagonist bicuculline has effects opposite to those of progabide, highlighting the GABAergic mechanism of progabide's action. nih.gov Bicuculline is a competitive antagonist of GABA-A receptors and is used experimentally to induce seizures, an effect that can be counteracted by GABA agonists like progabide. nih.gov

The table below summarizes the differential effects of progabide and other GABAergic compounds on the trigeminal complex.

CompoundClassEffect on Excitatory TransmissionEffect on Periventricular InhibitionEffect on Segmental Inhibition
Progabide GABA AgonistDepressedDepressedDepressed
Muscimol GABA AgonistNo effectFacilitatedSometimes facilitated
THIP GABA AgonistNo effectNo effectNo effect
Bicuculline GABA AntagonistOpposite to progabideOpposite to progabideOpposite to progabide

Analysis of Unique Therapeutic Profile

The therapeutic profile of progabide is considered unique due to a combination of factors.

A key feature is its action as an agonist at both GABA-A and GABA-B receptors. patsnap.com This dual agonism provides a broad spectrum of inhibitory effects. GABA-A receptors are involved in fast synaptic inhibition, while GABA-B receptors mediate slower, more prolonged inhibitory signals. patsnap.com This comprehensive enhancement of GABAergic inhibition may contribute to its efficacy in some forms of epilepsy.

Furthermore, progabide is a prodrug that readily crosses the blood-brain barrier and is then metabolized to its active form. This pharmacokinetic property is a significant advantage, ensuring that the drug can effectively reach its target in the central nervous system.

The differential effects of progabide compared to other GABA agonists like muscimol and THIP suggest a unique interaction with the GABA receptor complex or the involvement of additional mechanisms. nih.gov While the precise reasons for these differences are not fully elucidated, they underscore the distinct nature of progabide's pharmacological action.

Finally, progabide has demonstrated efficacy in patients who are resistant to "classical" antiepileptic drugs, indicating that its unique mechanism of action may be beneficial in difficult-to-treat cases of epilepsy. patsnap.com

Pharmacokinetics and Biotransformation of Progabide

Absorption and Systemic Availability

Progabide (B1679169) is well-absorbed after oral administration, with a systemic bioavailability of approximately 60%. drugbank.comnih.gov Studies in rhesus monkeys have shown that the drug is rapidly absorbed, reaching maximum plasma concentrations (Tmax) in under an hour. nih.gov The incomplete bioavailability is thought to be primarily due to a first-pass effect in the liver. nih.gov Further investigations in rabbits have also explored its absorption from the gastrointestinal tract. jst.go.jp

In studies with rhesus monkeys, the bioavailability following intraperitoneal administration was found to be incomplete, ranging from 40% to 49%, which is consistent with the significant first-pass effect predicted from intravenous data. nih.gov There was no significant difference in bioavailability between oral and intraperitoneal administration of a suspension. nih.gov However, the apparent half-life was longer after oral administration, suggesting that the dissolution rate may limit absorption. nih.gov

Distribution and Blood-Brain Barrier Permeability

Progabide exhibits a large apparent volume of distribution. exlibrisgroup.com In rhesus monkeys, the distribution volume was reported to be between 1.79 (± 0.21) L/kg and 1.97 (± 0.08) L/kg. nih.gov A key feature of progabide is its ability to effectively cross the blood-brain barrier, a property essential for its action as a centrally-acting agent. patsnap.comnih.gov

The distribution of progabide is significantly influenced by its binding to blood components. It is not only highly bound to plasma proteins but also to erythrocytes (red blood cells). nih.govnih.gov Studies using the carotid injection technique in rats demonstrated that the brain extraction of progabide was higher than what would be expected based solely on the unbound fraction in plasma. nih.gov This suggests that the portion of the drug available for transport into the brain tissue is greater than the free, dialyzable fraction. nih.gov

Metabolic Fate and Active Metabolite Formation

Progabide is extensively metabolized, primarily in the liver. wikipedia.orgdrugbank.comnih.gov It functions as a prodrug, meaning it is converted in the body into its active forms. mdpi.com The metabolic process involves several pathways. A primary pathway is the hydrolysis of the amide group, which leads to the formation of an active acidic metabolite known as SL 75102 (progabide acid). nih.govcas.cz This metabolite shares a similar anticonvulsant profile with the parent drug. cas.cz

Another significant metabolic pathway is hydroxylation, resulting in ortho-dihydroxy compounds. cas.cz Only a small fraction of progabide is ultimately converted to GABA. mdpi.comcas.cz In total, up to 10 different metabolites have been identified in bile and urine, arising from the combination of these metabolic routes. taylorfrancis.com

Parent CompoundKey Metabolic PathwaysActive Metabolite(s)
ProgabideHydrolysis of the amide group, HydroxylationSL 75102 (this compound)

Plasma Protein and Erythrocyte Binding Dynamics

Progabide is highly bound to plasma proteins, with the bound fraction being approximately 95%. wikipedia.orgdrugbank.comnih.gov This binding is mainly to serum albumin. nih.gov In addition to plasma proteins, progabide also binds to lipoproteins and erythrocytes. nih.govnih.gov

The binding to plasma proteins and erythrocytes can influence the drug's distribution and availability for transport into tissues. nih.gov Research has shown that the amount of progabide available for penetration into the brain is greater than the simple unbound fraction, indicating that the protein-bound and erythrocyte-bound drug may dissociate rapidly at the capillary interface, contributing to its transport across the blood-brain barrier. nih.gov Despite significant binding to lipoproteins, this interaction did not appear to reduce the brain extraction of the drug. nih.gov

Binding ComponentPercentage BoundPrimary Protein Target
Plasma Proteins95% wikipedia.orgdrugbank.comnih.govAlbumin nih.gov
ErythrocytesHigh nih.govnih.govN/A
LipoproteinsSignificant nih.govN/A

Elimination Pathways and Clearance in Different Physiological States

The elimination of progabide from the body occurs via both metabolism and excretion. The biological half-life of progabide is approximately 4 hours. wikipedia.orgdrugbank.comnih.gov The primary route of excretion for the metabolites is renal. wikipedia.orgbionity.com

The elimination pathways of the various metabolites differ based on their chemical structure. Metabolites derived from the benzophenone (B1666685) part of the molecule are primarily eliminated through the fecal route. taylorfrancis.com In contrast, metabolites related to the GABA-mide portion of the molecule are reabsorbed, enter into the body's intermediate metabolism, and are mainly eliminated in the urine, largely as glucuro-conjugate derivatives. taylorfrancis.com

Clearance, which describes the volume of fluid cleared of the drug per unit of time, has been studied in rhesus monkeys. mhmedical.com The total body clearance was found to be between 1.53 (± 0.18) L/hr/kg and 2.09 (± 0.15) L/hr/kg following intravenous administration. nih.gov In studies involving constant rate infusion, the systemic clearance was observed to be higher than in single-dose studies. nih.gov

Pharmacokinetic ParameterValueSpecies
Elimination Half-life~4 hours wikipedia.orgdrugbank.comnih.govHuman
Total Body Clearance1.53 - 2.09 L/hr/kg nih.govRhesus Monkey
Primary Excretion RouteRenal (for GABA-mide metabolites) wikipedia.orgtaylorfrancis.comGeneral
Secondary Excretion RouteFecal (for benzophenone metabolites) taylorfrancis.comGeneral

Interaction with Hepatic Enzyme Systems and Associated Drug Metabolism

Progabide interacts with hepatic enzyme systems, which can lead to clinically relevant drug-drug interactions. It is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com

Studies have shown that progabide can inhibit certain hepatic microsomal enzymes. nih.gov This inhibition can affect the metabolism of other drugs. For instance, when co-administered with phenytoin (B1677684), progabide can cause a significant increase in serum phenytoin concentrations. nih.govcapes.gov.brbmj.com A similar, though less pronounced, effect has been noted with phenobarbital (B1680315), where progabide administration led to a reduction in its total body clearance. nih.gov

Progabide also inhibits microsomal epoxide hydrolase. researchgate.netidexlab.com This was demonstrated by a decrease in the formation clearance of carbamazepine (B1668303) transdihydrodiol from its precursor, carbamazepine-10,11-epoxide, in the presence of progabide. idexlab.com Conversely, enzyme-inducing antiepileptic drugs like carbamazepine and phenobarbital can lower the plasma levels of progabide. patsnap.com Furthermore, progabide can increase the metabolism of certain substances like estradiol. drugbank.com

Interacting DrugEffect of Progabide on Interacting DrugSuspected Mechanism
PhenytoinIncreased serum concentrations nih.govInhibition of hepatic microsomal enzymes nih.gov
PhenobarbitalReduced total body clearance nih.govInhibition of hepatic microsomal enzymes
Carbamazepine-10,11-epoxideDecreased clearance idexlab.comInhibition of microsomal epoxide hydrolase idexlab.com
EstradiolIncreased metabolism drugbank.comEnzyme induction
Interacting Drug Effect on Progabide Suspected Mechanism
CarbamazepineDecreased plasma levels of progabide patsnap.comEnzyme induction patsnap.com
PhenobarbitalDecreased plasma levels of progabide patsnap.comEnzyme induction patsnap.com

Preclinical Investigations of Progabide

Animal Models of Epilepsy

Progabide (B1679169) has undergone extensive evaluation in various animal models of epilepsy to characterize its anticonvulsant properties. These studies have been crucial in understanding its mechanism of action and its potential therapeutic applications.

Evaluation of Anticonvulsant Efficacy in Rodent Seizure Models

Progabide has demonstrated broad-spectrum anticonvulsant activity in a variety of rodent seizure models. cas.cz It is effective against seizures induced by chemical convulsants that impair GABAergic transmission, such as picrotoxin (B1677862) and bicuculline (B1666979), as well as in models not directly related to the GABA system, like maximal electroshock (MES) and audiogenic seizures. cas.cz The anticonvulsant profile of progabide in these tests has been noted to be similar to that of valproate, though often more potent. cas.cz

In the maximal electroshock (MES) test in rodents, a model for generalized tonic-clonic seizures, progabide has shown efficacy. mdpi.com Additionally, its effectiveness has been demonstrated against pentylenetetrazol (PTZ)-induced clonic convulsions. cas.cz The PTZ seizure model is often used to identify compounds that may be effective against absence seizures, although this model has also produced some conflicting results. nih.gov

Table 1: Anticonvulsant Profile of Progabide in Rodent Seizure Models

Seizure Model Type of Seizure Efficacy of Progabide
Maximal Electroshock (MES) Generalized tonic-clonic Effective mdpi.com
Pentylenetetrazol (PTZ) Clonic, Myoclonic Effective against clonic convulsions cas.cz
Picrotoxin-induced Seizures related to impaired GABAergic transmission Active cas.cz
Bicuculline-induced Seizures related to impaired GABAergic transmission Active cas.cz
Allylglycine-induced Seizures related to impaired GABAergic transmission Active cas.cz
Audiogenic seizures Sound-induced seizures Active cas.cz
Kainate-induced convulsions Chemically-induced seizures Active cas.cz
Strychnine-induced convulsions Chemically-induced seizures Active cas.cz

Studies on Kindling and Kindled Seizures

The kindling model of epilepsy, which involves the repeated application of a sub-convulsive electrical stimulus to a specific brain region leading to the progressive development of seizures, has been instrumental in evaluating the effects of progabide on seizure development and expression.

In previously kindled rats, progabide has been shown to attenuate the duration of afterdischarges and the severity of associated convulsive responses in a dose-dependent manner. nih.govnih.gov This effect has been observed in animals kindled from various brain regions, including the amygdala, frontal cortex, and hippocampus. nih.gov Specifically, progabide demonstrated potent efficacy in seizures kindled from the amygdala, frontal cortex, and ventral hippocampus, although it was less effective against seizures originating from the dorsal hippocampus. nih.gov

When administered daily during the kindling acquisition phase, progabide increased the number of stimulations required to achieve a fully kindled state. nih.gov Despite this slowing of kindling development, all subjects eventually reached a kindled state comparable to controls once they had accumulated the same total afterdischarge experience. nih.gov These findings suggest that while progabide can suppress the expression of kindled seizures, it may not prevent the underlying neural changes responsible for the kindling phenomenon itself. nih.gov The anticonvulsant effects of progabide in the kindling model appear to be mediated, at least in part, through the GABA/benzodiazepine (B76468) receptor complex, as its effects can be partially reversed by the benzodiazepine receptor antagonist Ro 15-1788. nih.gov

Ontogenetic Studies in Developing Rat Models

The anticonvulsant effects of progabide have been shown to vary with age in developing rat models. cas.cznih.gov Studies using the pentylenetetrazol (PTZ)-induced seizure model in rats of different ages (7, 12, 18, 25, and 90 days old) have revealed qualitative changes in the drug's action during development. cas.cz

In younger rat pups (7, 12, and 18 days old), progabide specifically suppressed the tonic phase of generalized tonic-clonic seizures. cas.cznih.gov In contrast, in adult rats, progabide tended to suppress the entire generalized tonic-clonic seizure without differentiating between the individual phases. cas.cznih.gov Interestingly, in 25-day-old rats, the primary effect observed was a prolongation of the latency to major seizures at the highest dose, with no significant change in seizure severity. cas.cznih.gov Minimal seizures were not significantly affected by progabide at any age. cas.cznih.gov

These age-dependent differences in the anticonvulsant profile of progabide may be related to the developmental changes in the GABAergic system, including variations in GABA receptor subunit composition. cas.cz The active metabolite of progabide, SL 75102, has also been shown to exhibit a similar, though less potent, age-dependent anticonvulsant effect in this model. cas.cz

Table 2: Age-Dependent Effects of Progabide on PTZ-Induced Seizures in Rats

Age Group Effect on Generalized Tonic-Clonic Seizures
7, 12, 18-day-old pups Specific suppression of the tonic phase cas.cznih.gov
25-day-old rats Prolongation of latency to major seizures at high doses cas.cznih.gov
Adult rats Tendency to suppress the entire seizure cas.cznih.gov

Animal Models of Psychiatric Disorders

In addition to its anticonvulsant properties, progabide has been investigated for its potential therapeutic effects in animal models of psychiatric disorders, particularly anxiety and depression.

Anxiolytic Effects in Aversive Response Models

Progabide has demonstrated anxiolytic-like effects in animal models of anxiety that involve aversive responses. In a model where electrical stimulation of the periaqueductal grey (PAG) region in rats induces an aversive state, progabide was found to have a similar action to diazepam. nih.govnih.gov Both drugs increased the latency to escape from the aversive stimulation and the current threshold required to elicit the escape response. nih.gov

The anti-aversive effects of progabide in this model appear to be mediated by GABA receptors, as the blockade of these receptors with bicuculline significantly reduced or abolished the drug's action. nih.gov Furthermore, when administered together at doses that were individually subliminal, progabide and diazepam produced a marked anti-aversive effect, suggesting a greater than additive interaction. nih.gov These findings indicate that GABA agonists like progabide can have an anti-aversive action in this particular rat model of anxiety. nih.gov

Antidepressant Activity in Behavioral Models (e.g., Olfactory Bulbectomy, Learned Helplessness, Sleep-Wake Cycle)

Progabide has shown antidepressant-like activity in several behavioral models of depression. nih.gov These models include olfactory bulbectomy, learned helplessness, and alterations in the sleep-wake cycle. nih.gov The antidepressant effects of progabide in these models are notable as they are predictive of antidepressant drug action in humans. nih.gov

In the olfactory bulbectomy model, a well-established model of depression, progabide has demonstrated efficacy. nih.govresearchgate.net It has also been shown to be effective in the learned helplessness model, where animals exposed to uncontrollable stress subsequently fail to escape from aversive situations. nih.govresearchgate.net Furthermore, progabide has been observed to influence the sleep-wake cycle, another aspect of behavior that is often disrupted in depression. nih.gov The antidepressant activity of progabide in these preclinical models is thought to be related to its ability to modulate monoaminergic systems, although its mechanism of action differs from that of traditional tricyclic antidepressants. nih.govnih.gov

Studies in Movement Disorders

Progabide, an agonist of the γ-aminobutyric acid (GABA) receptor, has been investigated in various preclinical models to understand its potential role in modulating movement disorders. These studies have explored its effects on dyskinesias induced by both neuroleptic drugs and L-dopa.

The primary animal model for studying neuroleptic-induced tardive dyskinesia involves the induction of purposeless oral movements, often termed vacuous chewing movements (VCMs), in rats through chronic administration of antipsychotic drugs like haloperidol (B65202) or flupenthixol. These models are used to test the efficacy of potential therapeutic agents.

Preclinical research indicates that the GABAergic system is implicated in the pathophysiology of these drug-induced movements. In studies using the haloperidol-treated rat model, chronic neuroleptic administration was associated with specific neurochemical changes in the basal ganglia. The administration of progabide in these models was found to counteract the development of VCMs. Furthermore, it was observed that progabide blocked the associated reduction in D1 dopamine (B1211576) receptor binding that occurs following chronic neuroleptic treatment.

Experimental ModelKey Findings with Progabide Administration
Haloperidol-Treated Rat Model Attenuation of vacuous chewing movements (VCMs).
Blockade of the haloperidol-induced reduction in D1 dopamine receptor binding.

This interactive table summarizes the effects of progabide in a preclinical model of neuroleptic-induced dyskinesia.

The long-term treatment of Parkinson's disease with L-dopa often leads to the development of abnormal involuntary movements (AIMs), also known as L-dopa-induced dyskinesia (LID). Preclinical investigations into progabide's effect on LID have yielded complex results, suggesting a multifaceted mechanism of action.

Initial reports from early preclinical studies suggested that progabide could reduce L-dopa-induced involuntary movements. researchgate.net However, subsequent analysis and clinical observations pointed to a more complex, dual action. wikipedia.org The prevailing hypothesis, based on the work of Bartholini and colleagues, is that progabide's effects are dose-dependent and result from a combination of two opposing actions within the basal ganglia. wikipedia.org On one hand, as a GABA agonist, it can reduce dopamine release, which would theoretically lessen dyskinesia. karger.com On the other hand, it appears to reduce striatal cholinergic activity, an action that tends to facilitate dopaminergic effects. wikipedia.org

Neuroprotective Properties in Experimental Paradigms

Neuroprotection refers to the preservation of neuronal structure and function. In the context of drug development, this is often tested in experimental paradigms of neuronal injury, such as cerebral ischemia (stroke) or excitotoxicity (neuronal death caused by overstimulation from neurotransmitters like glutamate). GABAergic agonists are of theoretical interest for neuroprotection because they enhance the primary inhibitory tone in the brain, which could counteract excitotoxic processes. frontiersin.org

Despite this theoretical basis, specific preclinical studies demonstrating a neuroprotective effect of progabide in experimental models of ischemia or excitotoxicity are not well-documented in the available scientific literature. While the anticonvulsant properties of progabide are established, suggesting it can reduce excessive neuronal firing, its potential to prevent or reduce neuronal death following an ischemic or excitotoxic insult has not been clearly substantiated in published preclinical paradigms. nih.govresearchgate.net One study noted that data on the putative neuroprotective effects of progabide were unavailable. nih.gov

Impact on Neuroendocrine Axes (e.g., Corticosterone (B1669441) Secretion)

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that controls reactions to stress, culminating in the release of glucocorticoids like corticosterone in rats. While GABAergic signaling is generally thought to inhibit the HPA axis, preclinical studies with progabide revealed a contradictory, stimulatory effect. scispace.comif-pan.krakow.pl

In experiments with male Wistar rats, intraperitoneal administration of progabide led to a significant and dose-dependent increase in plasma corticosterone levels. scispace.com The effect was observed to last for approximately two hours at the highest dose tested. scispace.com Further investigation into the mechanism suggested that this stimulatory action does not occur directly at the adrenal cortex, as it was abolished by pretreatment with dexamethasone (B1670325) (a synthetic glucocorticoid that suppresses the HPA axis). scispace.com The effect was also diminished by the alpha-2 adrenergic agonist clonidine, but was not affected by the GABA-A receptor blocker picrotoxin, leading researchers to conclude that the corticosterone-stimulating effect of progabide may not be directly mediated by its GABA-agonistic activity. scispace.com

Progabide Dose (i.p. in male rats)Mean Increase in Plasma Corticosterone
10 mg/kgIneffective
50 mg/kg244%
100 mg/kg365%
200 mg/kg476%

This interactive table presents data from a study by Peričić et al. (1987) on the dose-dependent effects of progabide on plasma corticosterone levels in rats. scispace.com

Clinical Research and Therapeutic Efficacy of Progabide

Efficacy in Epilepsy

Progabide (B1679169), a γ-aminobutyric acid (GABA) analog and prodrug, has been the subject of numerous clinical investigations to determine its effectiveness as an antiepileptic agent. wikidoc.orgnih.gov It functions as an agonist at GABA-A and GABA-B receptors, which is the basis for its anticonvulsant properties. wikidoc.orguodiyala.edu.iq In France, it has been approved for use as both monotherapy and adjunctive therapy for a range of seizure types in both children and adults. wikidoc.orgbionity.com

Monotherapy and Adjunctive Therapy in Partial Seizures

Clinical trials evaluating progabide for partial seizures have yielded mixed results. In a double-blind, placebo-controlled, crossover add-on trial involving 11 patients with intractable complex partial seizures, the addition of progabide did not result in a statistically significant change in seizure frequency. nih.gov Only one patient experienced a reduction in seizure frequency of more than 50%, while another saw an increase of a similar magnitude. nih.gov Another multicenter, double-blind, placebo-controlled trial with rigorous controls, including uniform co-medication with phenytoin (B1677684) and carbamazepine (B1668303), also found no statistically significant difference between progabide and placebo in seizure frequency or duration in patients with intractable partial seizures. neurology.orgnih.gov

However, other studies have shown more promising results. A double-blind, crossover study of 51 patients receiving standard anticonvulsant therapy found that both patients and clinicians preferred the addition of progabide over placebo. In this study, 18 patients experienced a seizure frequency reduction of approximately 50% during progabide therapy, compared to 8 patients during the placebo phase. uodiyala.edu.iq Furthermore, a study of 20 patients with therapy-resistant epilepsy, seven of whom had partial epilepsy, showed a significant reduction in partial seizures (including those with secondary generalization) with progabide treatment compared to placebo. researchgate.net

Effectiveness in Generalized Tonic-Clonic Seizures

Progabide has demonstrated efficacy in the management of generalized tonic-clonic seizures. wikidoc.orgbionity.com A comparative study involving 64 patients with refractory partial and generalized seizures found that while progabide was less effective than valproate, particularly against tonic-clonic seizures, valproate was superior to placebo in controlling this seizure type. uodiyala.edu.iqnih.gov In a separate trial with 20 therapy-resistant patients, which included individuals with primary and secondary generalized epilepsies, progabide significantly reduced the number of major generalized seizures compared to placebo. researchgate.net

Application in Myoclonic Seizures and Lennox-Gastaut Syndrome

Progabide is approved in France for the treatment of myoclonic seizures and Lennox-Gastaut syndrome. wikidoc.orgbionity.com Lennox-Gastaut syndrome is a severe form of childhood-onset epilepsy characterized by multiple seizure types, including tonic seizures, and cognitive impairment. epi-care.eudovepress.comahrq.gov While specific large-scale clinical trial data on progabide's efficacy in these specific conditions is limited in the provided search results, its approval for these indications suggests a recognized therapeutic role. wikidoc.orgbionity.com The management of Lennox-Gastaut syndrome is often challenging, with a focus on reducing the frequency of debilitating seizures like drop attacks. dovepress.comneuropace.com

Studies in Refractory Epilepsy

Progabide has been extensively studied as an add-on therapy for patients with refractory epilepsy, where existing treatments have failed to provide adequate seizure control. uodiyala.edu.iqnih.govnih.gov In a study of 64 patients with therapy-resistant partial and generalized seizures, a three-way single-blind crossover comparison of progabide, valproate, and placebo was conducted. uodiyala.edu.iqnih.gov The analysis revealed that progabide was less effective than valproate against all seizure types. uodiyala.edu.iqnih.gov

Efficacy of Progabide in Refractory Epilepsy Studies
Study DesignNumber of PatientsSeizure TypesKey FindingsCitation
Three-way single-blind crossover (Progabide, Valproate, Placebo)64Partial and GeneralizedProgabide was inferior to valproate against all seizure types. uodiyala.edu.iqnih.gov
Double-blind, crossover add-on trial11Intractable Complex PartialNo significant overall change in seizure frequency. nih.gov
Placebo-controlled double-blind crossover trial19Chronic PartialNo significant change in seizure frequency. neurology.org
Double-blind, randomized, two-period, crossover trial15 (completed)Partial, Primary Generalized, Secondary GeneralizedSignificant reduction in total seizure number compared to placebo. researchgate.net

Patient Response Heterogeneity and Age-Related Effects in Epilepsy Cohorts

The response to progabide treatment can vary significantly among individuals, a phenomenon known as patient response heterogeneity. uodiyala.edu.iqnih.gov This variability can be influenced by factors such as the type of epilepsy and the patient's age. uodiyala.edu.iqnih.gov Epilepsy itself is a heterogeneous condition, with different underlying causes and seizure types, which contributes to the diverse responses to antiepileptic drugs. uodiyala.edu.iqnih.gov

Age is a significant factor in the presentation and causes of epilepsy. ahrq.gov Studies have shown that the incidence of epilepsy is high in children, decreases in young adults, and then increases again after the age of 55. nih.gov Research on the age-related effects of progabide has revealed interesting patterns. One study involving 59 participants showed that while progabide tended to decrease seizure frequency, the effect was not always statistically significant. uodiyala.edu.iq The study also noted that in the placebo group, seizure rates increased with age. uodiyala.edu.iq In the progabide group, a similar trend was observed in participants under thirty, but this effect was reversed in those older than thirty. uodiyala.edu.iq

Animal studies have also suggested age-dependent effects. In rats, the anticonvulsant action of progabide against generalized tonic-clonic seizures changed with age. cas.cz In younger rats, progabide specifically suppressed the tonic phase of the seizures, while in adult rats, it tended to suppress the entire major seizure. cas.cz

Investigational Applications in Psychiatric Disorders

Beyond epilepsy, progabide has been investigated for its potential therapeutic effects in a variety of psychiatric disorders, although its efficacy in these areas is not as well-established. nih.govdrugbank.com

Clinical trials have explored the use of progabide for:

Anxiety Disorders: In animal models, progabide showed effects similar to diazepam. However, in human clinical trials, its effectiveness was found to be inferior to benzodiazepines. nih.gov

Schizophrenia: A trial in schizophrenic patients indicated that progabide did not have any clear antipsychotic effects. nih.govwikipedia.org However, it was observed to improve environmental responsiveness and social interactions in patients with hebephrenic and schizoaffective syndromes. wikidoc.orgbionity.comnih.gov

Depressive Disorders: Clinical trials in patients with depression showed that progabide produced a significant reduction in depressive symptoms, with an action comparable to imipramine. nih.gov An improvement in mood and affect was noted in patients receiving progabide across various clinical trials. nih.gov

Investigational Applications of Progabide in Psychiatric Disorders
DisorderSummary of FindingsCitation
Anxiety DisordersSimilar action to diazepam in animal models, but inferior to benzodiazepines in clinical trials. nih.gov
SchizophreniaNo evident antipsychotic action, but improved social responsiveness in some subtypes. wikidoc.orgbionity.comnih.gov
Depressive DisordersSignificant reduction in depressive symptoms, comparable to imipramine. nih.gov

Clinical Trials in Anxiety Disorders

Clinical trials investigating progabide for anxiety disorders have yielded mixed results. While preclinical studies in animal models suggested anxiolytic effects comparable to diazepam, this has not consistently translated to human trials. nih.gov To date, the therapeutic effect of progabide in anxiety disorders has been found to be inferior to that of benzodiazepines. nih.gov Further research is needed to fully elucidate its potential role in the management of anxiety.

Evaluation in Schizophrenia and Schizoaffective Syndromes

Progabide has been evaluated for its potential antipsychotic effects in individuals with schizophrenia. Clinical trials have generally shown that progabide is devoid of any evident antipsychotic action. nih.govwikipedia.org However, some studies have noted a degree of improvement in environmental responsiveness and social interactions in patients with hebephrenic and schizoaffective syndromes. nih.govwikipedia.org This suggests that while not a primary antipsychotic, progabide may have a niche role in addressing certain behavioral dimensions of these complex disorders. The lack of a robust antipsychotic effect is thought to be related to the weak activity of GABA agonists on limbic dopamine (B1211576) neurons. nih.gov

Antidepressant Efficacy in Depressed Patients

In contrast to its performance in anxiety and psychotic disorders, clinical trials of progabide in depressed patients have shown more promising results. Studies have demonstrated that progabide can produce a significant reduction in depressive symptoms. nih.gov Its efficacy has been reported to be similar to that of the tricyclic antidepressant imipramine, as measured by both global clinical ratings and the Hamilton Depression Rating Scale (HDRS). nih.gov These clinical findings are supported by progabide's activity in animal models of depression. nih.gov

Studies in Movement Disorders

The impact of progabide on movement disorders has been a significant area of clinical investigation, with studies focusing on Parkinson's disease, tardive dyskinesia, and other hyperkinetic conditions.

Therapeutic Potential in Parkinson's Disease (Impact on Symptoms and Dyskinesia)

The role of progabide in Parkinson's disease is complex due to its contradictory effects on the dopamine system. wikipedia.org It has been observed to decrease dopamine release and receptor density while also reducing striatal cholinergic activity, which can paradoxically enhance dopaminergic effects. wikipedia.org This has led to varied outcomes in clinical trials. Some patients with Parkinson's disease experienced an improvement in their primary symptoms but a worsening of L-dopa-induced dyskinesia (LDD). wikipedia.orgnih.gov Conversely, others saw an improvement in dyskinesia with an occasional aggravation of parkinsonian symptoms. wikipedia.org In a double-blind, placebo-controlled trial involving 13 parkinsonian patients with L-dopa-induced dyskinesia and "on-off" fluctuations, progabide did not alter the severity of dyskinesia but did significantly extend the "on" periods compared to placebo. nih.gov

Investigation in Tardive Dyskinesia

Progabide has been investigated as a treatment for tardive dyskinesia (TD), a movement disorder often caused by long-term use of antipsychotic medications. nih.gov In an open-label, dose-ranging trial with 20 patients suffering from neuroleptic-induced tardive dyskinesia, 14 of the 16 patients who completed the study showed a good-to-excellent therapeutic response. nih.gov However, a broader meta-analysis of GABA agonists for tardive dyskinesia, which included progabide, concluded that the evidence for their efficacy is inconclusive and that any potential benefits might be outweighed by adverse effects. nih.govcochrane.org One review noted that for the outcome of 'no clinically important improvement in tardive dyskinesia', GABA agonist drugs were not clearly better than placebo. nih.govresearchgate.net

A preliminary open pilot study evaluated the ability of progabide to suppress abnormal involuntary movements in 17 patients with various hyperkinetic movement disorders. nih.gov The results are summarized in the table below.

ConditionNumber of PatientsNumber with >25% Reduction in Involuntary Movements
Gilles de la Tourette's Syndrome42
Postanoxic Intention Myoclonus32
Huntington's Chorea10No consistent beneficial effects
Postanoxic ChoreoathetosisNo consistent beneficial effects
Torsion DystoniaNo consistent beneficial effects
Tardive DyskinesiaNo consistent beneficial effects
Action TremorNo consistent beneficial effects
Essential MyoclonusNo consistent beneficial effects
Oro-branchio-respiratory MyoclonusNo consistent beneficial effects

Methodological Aspects of Clinical Trials on Progabide

Design of Double-Blind, Placebo-Controlled, and Crossover Studies

A cornerstone of progabide research has been the use of double-blind, placebo-controlled, and crossover study designs. This methodology is considered a robust approach to minimize bias and ascertain the true effect of the investigational drug.

In a typical double-blind, crossover trial of progabide, patients were randomly assigned to receive either progabide or a placebo for a defined period, often several weeks. nih.govcapes.gov.br Following this initial treatment period, there was a "washout" or gradual crossover phase, after which patients were switched to the alternative treatment for a second period. nih.govcapes.gov.br This design allows each patient to serve as their own control, which can be particularly useful in a heterogeneous condition like epilepsy.

Several studies have employed this design to evaluate progabide's efficacy as an add-on therapy. For instance, one trial involved twenty therapy-resistant epileptic patients in a randomized, two-period crossover study comparing progabide to a placebo. nih.govcapes.gov.br Each treatment period lasted for six weeks, with a four-day gradual crossover. nih.govcapes.gov.br Similarly, another double-blind, crossover trial compared progabide and a placebo as add-on therapy in 59 patients with moderate to severe epilepsy. nih.govresearchgate.net

The primary efficacy in these trials was often assessed through biweekly or monthly seizure counts, including the total number of seizures and the frequency of specific seizure types. nih.govresearchgate.net Global clinical judgments by both physicians and patients were also utilized as outcome measures. nih.govnih.gov

Example of a Double-Blind, Crossover Trial Design for Progabide
Study Population Therapy-resistant epileptic patients nih.govcapes.gov.br
Design Double-blind, randomized, two-period crossover nih.govcapes.gov.br
Treatment Arms Progabide vs. Placebo (as add-on therapy) nih.govcapes.gov.br
Treatment Period 6 weeks per period nih.govcapes.gov.br
Crossover Gradual crossover over 4 days nih.govcapes.gov.br
Primary Efficacy Assessment Total seizure counts, counts of each seizure type nih.govresearchgate.net
Secondary Efficacy Assessment Global clinical judgment nih.govnih.gov

Considerations for Add-on Therapy Trials

Given that progabide was often investigated for treatment-resistant epilepsy, a majority of the clinical trials were designed as add-on therapy studies. nih.govnih.govnih.gov This means that patients continued to receive their pre-existing antiepileptic drugs (AEDs) at a stable dosage, and progabide or a placebo was added to this regimen. nih.govresearchgate.net

A key consideration in these trials was to maintain the stability of the background AED therapy to isolate the effect of progabide. In one study, patients were maintained on one to three pre-existing AEDs, with the dosages kept unchanged throughout the trial. nih.govresearchgate.net Another multicenter trial went further by enforcing uniform co-medication, where all patients received only phenytoin and carbamazepine, with the concentrations of these drugs maintained within narrow, predefined ranges. neurology.orgnih.gov This rigorous control aimed to minimize the confounding effects of variable background treatments.

The choice of add-on therapy design is crucial for ethical reasons, as it would be inappropriate to withdraw effective medication from patients with severe epilepsy. However, it also introduces the complexity of potential drug interactions. Some studies have noted that progabide could increase the plasma concentrations of concomitant AEDs like phenytoin and phenobarbital (B1680315). nih.gov

Patient Cohort Selection and Outcome Measures

The selection of patient cohorts for progabide clinical trials has been a critical aspect of their design. The inclusion criteria typically targeted patients with specific types of epilepsy that were refractory to standard treatments.

Patient Cohort Selection:

Inclusion Criteria: The majority of studies focused on patients with therapy-resistant epilepsy, often with partial seizures, with or without secondary generalization. nih.govnih.gov Some trials also included patients with primary generalized and secondary generalized epilepsies. nih.govcapes.gov.br Patients typically had a history of being uncontrolled by a regimen of one or more standard antiepileptic drugs. nih.govnih.gov For instance, one study enrolled adult patients with chronic partial epilepsy refractory to previous high-dose antiepileptic drug therapy. nih.gov Another trial included 59 patients with moderate to severe epilepsy. nih.govresearchgate.net

Exclusion Criteria: While not always explicitly detailed in all publications, standard exclusion criteria in clinical trials would typically involve factors that could confound the results or pose a risk to the patient. fagg.befda.gov This could include the presence of certain comorbidities, pregnancy, or the use of other investigational drugs.

Outcome Measures:

The primary outcome measures in progabide trials were centered on quantifying the reduction in seizure frequency.

Seizure Frequency: The most common and critical outcome was the change in the number of seizures from a baseline period compared to the treatment period. nih.govspringermedizin.de This was often reported as a percentage reduction in seizure frequency. nih.gov A response to treatment was frequently defined as a 50% or greater reduction in seizure frequency. nih.govspringermedizin.de

Seizure-Free Days: Another important measure was the number of days with seizures, with a significant reduction indicating a positive treatment effect. nih.govresearchgate.net

Global Assessment: Both physician and patient global assessments of improvement were also used as subjective but valuable outcome measures. nih.govnih.gov

Categorical Responses: Some studies categorized the response rate as clinically meaningful (≥50% reduction), profound (≥75% reduction), or seizure freedom (100% reduction). springermedizin.de

Common Outcome Measures in Progabide Clinical Trials
Primary Outcome Reduction in seizure frequency from baseline nih.govspringermedizin.de
Key Metric ≥50% reduction in seizure frequency nih.govspringermedizin.de
Secondary Outcomes Number of days with seizures nih.govresearchgate.net
Physician's and patient's global preference/assessment nih.gov
Categorization of response (e.g., ≥75% reduction, seizure freedom) springermedizin.de

The Commission on Antiepileptic Drugs of the International League Against Epilepsy (ILAE) has recommended outcomes such as a greater than 50% reduction in seizure frequency and seizure freedom as critical measures for trials of add-on antiepileptic drugs. nice.org.uk

Drug Drug Interactions Involving Progabide

Pharmacodynamic Interactions

As a GABA receptor agonist, progabide (B1679169) inherently possesses CNS depressant properties. patsnap.com When used in conjunction with other CNS depressants, such as benzodiazepines and barbiturates, there is a potential for additive or synergistic effects. patsnap.comdrugbank.com Both benzodiazepines and barbiturates enhance GABA-mediated inhibition, with barbiturates also capable of directly activating chloride channels at high concentrations. slideshare.netjaypeedigital.com The concurrent use of progabide with these agents can exacerbate sedative effects, leading to increased drowsiness and impaired cognitive and motor functions. patsnap.com

Synergistic or Antagonistic Effects with Other Neurotransmitters

Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, primarily exerts its therapeutic effects by modulating the GABAergic system. nih.govdrugbank.com However, its pharmacological profile is complex, involving significant interactions with other major neurotransmitter systems in the central nervous system. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one substance counteracts the effect of another. Research has revealed that progabide engages in a nuanced interplay with dopamine (B1211576), serotonin (B10506), acetylcholine (B1216132), and norepinephrine (B1679862), which contributes to its broad spectrum of clinical effects. nih.govwikipedia.orgpatsnap.com

The activation of GABA-B receptors by progabide can retard the influx of calcium ions into nerve terminals. drugbank.com This mechanism is thought to reduce the evoked release of various excitatory amino acids and potentially other neurotransmitters. drugbank.comuodiyala.edu.iq

Dopaminergic System Interactions

The interaction between progabide and the dopaminergic system is notably complex, exhibiting both antagonistic and synergistic qualities. wikipedia.org In the basal ganglia, GABA receptor agonists like progabide have been shown to reduce dopamine turnover. nih.gov This antagonistic effect is further demonstrated by progabide's ability to counteract the stereotypical behaviors induced by dopamine-mimicking drugs. nih.gov

Paradoxically, progabide can also produce effects that are functionally synergistic with dopamine. This is achieved through an indirect mechanism involving the cholinergic system. By reducing striatal cholinergic activity, progabide can lead to an increase in dopaminergic effects. wikipedia.org This contradictory action is highlighted in clinical observations of Parkinson's disease patients, where progabide administration led to either an improvement in parkinsonian symptoms with a worsening of L-dopa-induced dyskinesia, or an improvement in dyskinesia accompanied by an aggravation of Parkinson's symptoms. wikipedia.org

Furthermore, when administered alongside neuroleptic medications, progabide demonstrates a synergistic effect by potentiating their cataleptogenic action. nih.gov In cases of long-term neuroleptic treatment, progabide can antagonize the development of tolerance to the cataleptogenic effects and the supersensitivity to dopaminomimetics. nih.gov

Interaction with Dopamine Effect Nature of Interaction
Dopamine Turnover Reduces dopamine turnover in the basal ganglia. nih.govAntagonistic
Dopamine Release Decreases dopamine release. wikipedia.orgAntagonistic
Dopamine Receptor Density Decreases dopamine receptor density. wikipedia.orgAntagonistic
Postsynaptic Receptor Responsivity Decreases postsynaptic receptor responsivity to dopamine. wikipedia.orgAntagonistic
Striatal Cholinergic Activity Reduces striatal cholinergic activity, thereby increasing overall dopaminergic effects. wikipedia.orgSynergistic (Functional)
Dopaminomimetic-Induced Behaviors Antagonizes stereotypical behaviors. nih.govAntagonistic
Neuroleptic-Induced Catalepsy Potentiates the cataleptogenic action of neuroleptics. nih.govSynergistic

Serotonergic System Interactions

Progabide also modulates the serotonergic system, primarily through an antagonistic interaction. Research indicates that stimulation of GABA receptors by progabide leads to a reduction in the turnover of 5-hydroxytryptamine (serotonin). nih.gov

Interestingly, upon repeated administration, this reduction in serotonin turnover is associated with an up-regulation of 5-HT2 receptors. nih.gov This neuroadaptive change is similar to that observed after electroconvulsive shock and may underpin the antidepressant-like effects of progabide that have been noted in clinical trials. nih.gov There is also some evidence to suggest that progabide may exert a weak agonistic effect at certain serotonin receptors, which could contribute to its mood-stabilizing properties. patsnap.com

Interaction with Serotonin Effect Nature of Interaction
Serotonin (5-HT) Turnover Reduces serotonin turnover. nih.govAntagonistic
5-HT2 Receptors Up-regulates 5-HT2 receptors with repeated administration. nih.govNeuroadaptive (Potentially leading to synergistic functional outcomes)
Serotonin Receptors Possible weak agonistic effect at certain serotonin receptors. patsnap.comSynergistic

Cholinergic System Interactions

The interaction of progabide with the cholinergic system appears to be dose-dependent. Studies investigating the effects of GABA agonists, including progabide, have shown that low doses can lead to an increase in acetylcholine levels in several brain regions. nih.gov This effect is likely mediated by the stimulation of GABA-A receptors located on cholinergic neurons. nih.gov

As previously mentioned in the context of the dopaminergic system, progabide's ability to reduce striatal cholinergic activity is a key aspect of its mechanism of action, leading to indirect effects on other neurotransmitter systems. wikipedia.org

Interaction with Acetylcholine Effect Nature of Interaction
Acetylcholine Levels Low doses increase acetylcholine levels in certain brain areas. nih.govSynergistic
Striatal Cholinergic Activity Reduces striatal cholinergic activity. wikipedia.orgAntagonistic

Noradrenergic System Interactions

Progabide has been found to have a synergistic effect on the noradrenergic system. The stimulation of GABA receptors by progabide enhances the liberation of norepinephrine in the limbic forebrain areas of rats. nih.gov

Interaction with Norepinephrine Effect Nature of Interaction
Norepinephrine Liberation Enhances the liberation of norepinephrine in limbic forebrain areas. nih.govSynergistic

Medicinal Chemistry and Structure Activity Relationships of Progabide

Synthetic Pathways and Chemical Synthesis of Progabide (B1679169)

The synthesis of progabide involves a multi-step process, primarily centered around the condensation of a substituted benzophenone (B1666685) with a GABA derivative. taylorfrancis.com A common synthetic route begins with the reaction of p-chlorobenzoic acid with thionyl chloride (SOCl₂) to form p-chlorobenzoyl chloride. lookchem.com This intermediate is then esterified with 4-fluorophenol (B42351) to produce 4-fluorophenyl-4-chlorobenzoate. lookchem.com

A subsequent isomerization reaction using aluminum chloride (AlCl₃) yields the key intermediate, 4-chloro-2-hydroxy-5-fluorobenzophenone. lookchem.com This benzophenone derivative is then condensed with 4-aminobutyric acid (GABA) in the presence of a base like sodium methoxide (B1231860) in ethanol. lookchem.com This step forms the Schiff base, 4-[[α-(p-chlorophenyl)-5-fluoro-2-hydroxybenzylidene]amino]butyric acid, which is the carboxylic acid precursor to progabide, also known as SL-75102. lookchem.comcas.cz

The final step involves the amidation of the carboxylic acid. This can be achieved by first converting the acid to its corresponding acyl chloride using thionyl chloride in a solvent like tetrahydrofuran (B95107) (THF), followed by treatment with ammonia (B1221849) (NH₃). lookchem.com An alternative method for this conversion is the use of carbonyldiimidazole and liquid ammonia in THF. lookchem.com

Another described method involves the transimination reaction to produce deuterium-labeled progabide from deuterium-labeled 4-aminobutanoic acid. researchgate.net

Derivatization Strategies for GABA Agonists

The development of progabide itself is a prime example of a derivatization strategy for GABA agonists. GABA, being a hydrophilic amino acid, does not readily cross the blood-brain barrier. pharmacy180.com To overcome this, medicinal chemists have employed several strategies:

Prodrug Approach: Progabide is a prodrug that is metabolized in the body to its active acid metabolite (SL-75102) and ultimately to GABA. pharmacy180.comwikipedia.org This approach masks the polar functional groups of GABA, increasing lipophilicity and facilitating passage into the brain.

Schiff Base Formation: The formation of a Schiff base from gabamide (the amide of GABA) is a key strategy to enhance lipid solubility, as seen in the synthesis of progabide. pharmacy180.com

Bioisosteric Replacement: In the broader field of GABA agonist development, various bioisosteric replacements for the carboxylic acid and amino groups of GABA have been explored to improve pharmacokinetic and pharmacodynamic properties.

Conformational Restriction: Introducing cyclic structures or rigid linkers into GABA analogues can lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.

These strategies aim to enhance the therapeutic potential of GABAergic compounds by improving their ability to reach their target in the central nervous system and interact effectively with GABA receptors.

Structure-Activity Relationship (SAR) Studies of Progabide Analogues

The structure-activity relationship (SAR) of progabide and its analogues has been a subject of study to understand the molecular requirements for its anticonvulsant activity.

Influence of Substituents on GABA Receptor Affinity and Efficacy

Progabide and its active metabolite, SL-75102, are direct agonists at both GABA-A and GABA-B receptors. cas.czuodiyala.edu.iqnih.gov The affinity for these receptors is influenced by the structural features of the molecule.

The Benzophenone Moiety: The substituted benzophenone portion of progabide is crucial for its activity. The presence and position of halogen substituents on the phenyl rings play a significant role. The 4-chloro and 5-fluoro substitutions are key features of the progabide structure.

The GABA-mimetic Side Chain: The 4-aminobutanamide (B1198625) side chain is essential as it mimics the structure of GABA. The terminal amide group is a key modification from GABA's carboxylic acid, contributing to its prodrug characteristics. pharmacy180.comwikipedia.org

Studies on related GABA amide dimers have shown that the length of the tether connecting GABA-like moieties is critical for agonism, with an optimal length of four methylene (B1212753) units. vt.edu This suggests that the spatial relationship between the functional groups is vital for effective receptor interaction.

Molecular Features Essential for Anticonvulsant Activity

The anticonvulsant properties of progabide are intrinsically linked to its ability to act as a GABA receptor agonist. uodiyala.edu.iq Key molecular features for its activity include:

GABA Agonism: The molecule must be able to be metabolized to compounds that can effectively bind to and activate both GABA-A and GABA-B receptors. patsnap.com Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron, while GABA-B receptor activation can reduce the release of excitatory neurotransmitters. nih.govdrugbank.com

Metabolic Conversion: The conversion of the amide (progabide) to the active carboxylic acid metabolite (SL-75102) is a critical step. cas.cz

Research comparing progabide to the selective GABA-B agonist baclofen (B1667701) has shown that progabide has a more potent anticonvulsant effect in certain seizure models, suggesting that its action on both GABA-A and GABA-B receptors is important for its broad-spectrum activity. nih.gov The anticonvulsant effects of progabide can be partially reversed by the benzodiazepine (B76468) receptor antagonist Ro 15-1788, indicating that its mechanism is at least partly mediated through the GABA/benzodiazepine receptor complex. nih.gov

Computational Chemistry and Molecular Docking Studies

Computational methods have been employed to investigate the interaction of progabide and other GABAergic compounds with their target receptors.

Ligand-Receptor Interactions and Binding Pockets

Molecular docking studies have been used to predict the binding modes of various antiepileptic drugs, including progabide, with GABA-related targets such as the human GABA transporter 1 (hGAT1). nih.govresearchgate.net These studies help to elucidate the specific interactions that govern binding affinity.

Binding Energy: Docking analyses provide estimations of the binding energy between the ligand (progabide) and the receptor, which can correlate with the drug's potency. researchgate.net

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and amino acid residues in the receptor's binding pocket is a critical determinant of stable binding. For instance, in a docking study of various antiepileptics with a model of hGAT1, specific hydrogen bond interactions were identified and analyzed. nih.govresearchgate.net

Allosteric Modulation: Computational studies have also shed light on the allosteric mechanisms by which GABAergic compounds can modulate receptor function, leading to ion channel opening. wikipedia.org The binding of a ligand to an allosteric site can induce conformational changes in the receptor, enhancing the effect of the primary neurotransmitter, GABA. wikipedia.org

While specific docking studies detailing the precise binding pose of progabide within the GABA-A and GABA-B receptor pockets are not extensively detailed in the provided search results, the general principles derived from computational studies on related ligands are applicable. These studies suggest that interactions such as hydrogen bonds and π-π stacking are crucial for the stable binding of ligands to GABA receptors. researchgate.netjapsonline.com

Interactive Data Table: Properties of Progabide and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Receptor Target(s) Key Activity
Progabide C₁₇H₁₆ClFN₂O₂ 334.78 GABA-A, GABA-B Anticonvulsant, GABA Agonist
SL-75102 (Progabide acid) C₁₇H₁₅ClFNO₃ 351.76 GABA-A, GABA-B Active Metabolite, GABA Agonist
GABA (4-aminobutyric acid) C₄H₉NO₂ 103.12 GABA-A, GABA-B Inhibitory Neurotransmitter
Baclofen C₁₀H₁₂ClNO₂ 213.66 GABA-B Antispasmodic, GABA-B Agonist

Advanced Methodologies and Future Research Directions

Application of Advanced Imaging Techniques

Advanced imaging techniques are pivotal in elucidating the in-vivo actions of progabide (B1679169) acid and its derivatives. These technologies offer a window into the brain, allowing for the non-invasive assessment of the GABAergic system.

Positron Emission Tomography (PET) Studies with Radioligands (e.g., Carbon-11-Methoxyprogabidic Acid)

Positron Emission Tomography (PET) is a powerful imaging modality that utilizes radiolabeled molecules to visualize and quantify physiological processes in the body. frontiersin.org For the study of the gamma-aminobutyric acid (GABA) system, specific radioligands that bind to GABA receptors are employed. researchgate.net One such radioligand is Carbon-11-Methoxyprogabidic Acid ([11C]MPGA), a derivative of progabide acid synthesized for PET studies of GABA receptors in the brain. nih.govresearchgate.net

The development of radioligands like [11C]MPGA is a critical step in understanding the distribution and function of GABA receptors in both healthy and diseased states. nih.gov PET studies involving the administration of a radiolabeled compound allow researchers to track its journey through the body and observe its interaction with specific targets. frontiersin.org

Biodistribution studies in both mice and humans have been conducted to assess the safety and feasibility of using [11C]MPGA in PET scans. nih.govresearchgate.net Following intravenous injection, the highest concentrations of [11C]MPGA were observed in the intestines, liver, and kidneys in both animal models and human subjects. nih.govresearchgate.net While brain activity was comparatively low, these studies are essential for calculating the radiation absorbed dose and ensuring the safety of human volunteers participating in such research. nih.govresearchgate.netdntb.gov.ua The mean effective dose of [11C]MPGA was determined to be 4.8 microSv/MBq. nih.govresearchgate.net

ParameterValueReference
RadioligandCarbon-11-Methoxyprogabidic Acid ([11C]MPGA) nih.govresearchgate.net
Imaging ModalityPositron Emission Tomography (PET) nih.govresearchgate.net
Primary Organs of ActivityIntestines, Liver, Kidneys nih.govresearchgate.net
Mean Effective Dose4.8 µSv/MBq nih.govresearchgate.net

Assessment of GABA Receptor System in Brain

By using radiolabeled compounds that bind to these receptors, such as [11C]flumazenil for the GABAA receptor, PET scans can quantify receptor availability and distribution in the brain. plos.org Studies have demonstrated the utility of PET in identifying alterations in the GABAergic system in neurological disorders. For instance, a significant reduction in GABAA receptor binding has been observed in the brains of patients with Fragile X syndrome. plos.org

The ability to non-invasively quantify GABA receptor density and function in the living human brain is a significant advancement for neuroscience research and drug development. researchgate.net It allows for the investigation of the role of the GABAergic system in various neuropsychiatric disorders and can be used to assess the target engagement of drugs like progabide that modulate this system. frontiersin.orgpatsnap.com

Electrophysiological Studies and Neuronal Network Analysis

Electrophysiological studies are crucial for understanding how progabide modulates the activity of individual neurons and larger neuronal networks. These techniques directly measure the electrical properties of neurons and can reveal the functional consequences of GABA receptor activation.

Research has shown that GABA receptor agonists like progabide decrease cellular excitability. nih.gov This is achieved by enhancing GABA-mediated inhibition. cambridge.org At the molecular level, activation of GABAA receptors leads to an increased influx of chloride ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential. drugbank.comnih.gov Activation of GABAB receptors can retard the influx of calcium ions, reducing the release of excitatory neurotransmitters. drugbank.comnih.govhmdb.ca

Electrophysiological recordings in animal models have demonstrated that progabide can antagonize seizures regardless of their underlying mechanism. nih.gov This broad-spectrum anticonvulsant activity is a key characteristic of the compound. patsnap.com Furthermore, studies have investigated the effects of progabide on neuronal network activity in developing rats, correlating its antiepileptic efficacy with the maturation of the GABAergic system. uodiyala.edu.iq

Investigation in Genetic and Molecular Models of Neurological Disorders

Genetic and molecular models of neurological disorders are invaluable tools for investigating the therapeutic potential of compounds like progabide. These models, which can range from cell cultures to transgenic animals, replicate specific aspects of human diseases, allowing for detailed mechanistic studies.

Progabide has been investigated in various models of neurological and psychiatric conditions, including epilepsy, Parkinson's disease, schizophrenia, and anxiety disorders. patsnap.comdrugbank.compharmacompass.com In models of epilepsy, progabide has been shown to be effective against various seizure types. nih.govuodiyala.edu.iq

In the context of Parkinson's disease, research has explored progabide's effects on the dopaminergic system. Studies in rats have shown that GABA receptor agonists can reduce dopamine (B1211576) turnover. nih.gov However, the effects on motor symptoms in clinical trials have been complex, with some patients showing improvement in Parkinson's symptoms but a worsening of L-dopa-induced dyskinesia, or vice versa. wikipedia.org This highlights the intricate interplay between the GABAergic and dopaminergic systems in the basal ganglia. nih.govkarger.com

Furthermore, progabide has been studied in models of tardive dyskinesia, a movement disorder that can be induced by long-term neuroleptic treatment. nih.govwikipedia.org Research suggests that progabide may counteract the neuroleptic-induced supersensitivity to dopaminomimetics. nih.gov

Integration of Omics Data for Systems Pharmacology Insights

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the complex biological effects of drugs like progabide. nih.govquantori.com This systems pharmacology approach can reveal novel drug-target interactions and downstream signaling pathways. springerprofessional.de

By combining different omics datasets, researchers can build comprehensive models of how progabide influences cellular networks. quantori.com For example, integrating transcriptomic and proteomic data could identify changes in gene and protein expression that are modulated by progabide, providing insights into its mechanism of action beyond direct GABA receptor agonism. nih.gov Metabolomic analysis could reveal alterations in metabolic pathways affected by the drug.

While specific multi-omics studies focused solely on progabide are not extensively detailed in the provided search results, the principles of this approach are broadly applicable. For instance, the integration of phosphoproteomic, proteomic, and metabolite profiles has been used to understand the downstream events of other receptor systems. nih.gov Applying such methodologies to progabide research could uncover new biomarkers for treatment response and provide a deeper understanding of its therapeutic and potential adverse effects.

Exploration of Novel Therapeutic Targets Modulated by Progabide

While the primary mechanism of action of progabide is its agonist activity at GABAA and GABAB receptors, research suggests that its effects may extend to other molecular targets and signaling pathways. patsnap.comdrugbank.com Identifying these novel targets is a key area for future research and could lead to the development of new therapeutic strategies. mdpi.commdpi.com

Studies have indicated that progabide can influence monoaminergic systems. For example, it has been shown to enhance the release of norepinephrine (B1679862) and reduce the turnover of 5-hydroxytryptamine (serotonin) in the limbic forebrain of rats. nih.gov The reduction in serotonin (B10506) turnover, upon repeated administration, is associated with an up-regulation of 5-HT2 receptors, an effect also seen with electroconvulsive shock and potentially linked to its antidepressant properties. nih.gov

Furthermore, progabide's interaction with the dopaminergic system in the basal ganglia suggests an action beyond the dopamine synapse. nih.gov It has been found to antagonize the stereotypic behavior induced by dopaminomimetics. nih.gov

Addressing Unmet Clinical Needs and Non-Responder Phenotypes

Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, has been investigated for its potential to address several unmet clinical needs, particularly in patient populations resistant to standard therapies. nih.gov Its efficacy has been explored in conditions where excessive neuronal excitability is a key pathological feature.

Research has focused on therapy-resistant epilepsy, where progabide demonstrated a therapeutic effect in patients who did not respond to "classical" antiepileptic drugs. nih.gov In a double-blind, crossover study involving patients with refractory epilepsy, the addition of progabide to standard anticonvulsant therapy was preferred by both clinicians and patients over placebo. uodiyala.edu.iq During the progabide treatment phase, six patients became seizure-free compared to two during the placebo phase, and seizure frequency was reduced by approximately 50% in 18 patients, versus eight with placebo. uodiyala.edu.iq However, another multicenter, double-blind, placebo-controlled trial in patients with intractable partial seizures found no statistically significant difference between progabide and placebo in seizure frequency or duration, indicating it was not a potent antiepileptic drug in this specific population. nih.gov

Beyond epilepsy, studies have examined progabide's utility in movement disorders. Its mechanism, involving the reduction of dopamine turnover and antagonism of dopaminomimetic-induced behaviors, suggests a potential role in managing neuroleptic-induced dyskinesia and L-dopa-induced involuntary movements. nih.gov Clinical trials for Parkinson's disease were initiated but the drug was not ultimately developed for this indication. nih.gov

The identification of non-responder phenotypes is a critical area of research. In a study on hereditary spastic paraplegia (HSP), a condition for which progabide was tested as an antispastic agent, patients were categorized as "responders" or "non-responders". frontiersin.org Responders showed a greater than 20% improvement in specific motor function tests, while non-responders showed less than 20% improvement across all tests. frontiersin.org This highlights the need for further research to identify biomarkers or clinical characteristics that could predict a patient's response to progabide, thereby allowing for more targeted therapeutic strategies. The reasons for non-response in some patient groups, such as those with intractable partial seizures, remain an area for future investigation. nih.gov

Table 1: Research Findings in Refractory Epilepsy and Spasticity
ConditionStudy TypeKey FindingsReference
Refractory EpilepsyDouble-blind, crossover studyProgabide preferred over placebo. 6 patients seizure-free on progabide vs. 2 on placebo. 50% seizure reduction in 18 patients on progabide vs. 8 on placebo. uodiyala.edu.iq
Intractable Partial SeizuresMulticenter, double-blind, placebo-controlledNo statistically significant difference in seizure frequency or duration between progabide and placebo. nih.gov
Spasticity (including Hereditary Spastic Paraplegia)Double-blind, crossover trialStatistically significant reduction in spastic hypertonia (p < 0.01), suppression of tendon reflexes (p < 0.01), and reduced frequency of flexor spasms (p < 0.05). nih.gov
Hereditary Spastic Paraplegia (HSP)Observational StudyPatients categorized into "responders" (>20% improvement in motor tests) and "non-responders" (<20% improvement). frontiersin.org

Long-Term Efficacy and Safety Profile Research

A significant long-term open multicenter trial was carried out in 15 European centers, involving 187 patients with therapy-resistant epilepsy. nih.gov The patient population included individuals with partial epilepsy (57%), primary generalized epilepsy (20%), and other forms. nih.gov This study aimed to evaluate the long-term efficacy and safety of progabide. The findings from such long-term trials are essential for establishing a comprehensive profile of the compound's performance over extended periods of treatment.

Further research directions suggest the need for studies with larger sample sizes to increase confidence in progabide's long-term efficacy. uodiyala.edu.iq Future long-term studies would also benefit from identifying the specific types of epilepsy being treated and including patients at high risk for Sudden Unexpected Death in Epilepsy (SUDEP) to better understand the relationship between the drug, the condition, and its most severe outcomes. uodiyala.edu.iq The investigation into progabide's long-term safety profile has included monitoring of liver function and noting its interaction with other medications, such as a significant inhibition of phenytoin (B1677684) clearance. uodiyala.edu.iqnih.gov

Table 2: Long-Term Progabide Research Studies
Study FocusPatient PopulationNumber of PatientsKey Research PointsReference
Long-term efficacy and safetyTherapy-resistant epileptics (partial, primary generalized, etc.)187Evaluation of long-term therapeutic effects and safety in a large, diverse patient group across multiple centers. nih.gov
Long-term therapy responsePatients with epilepsy24 (17 completed 9 months)Observed beneficial results in patients non-responsive to other antiepileptic drugs. Emphasized the need for monitoring liver function. uodiyala.edu.iq

Conclusion and Research Gaps

Summary of Key Academic Findings on Progabide (B1679169)

Progabide, a prodrug of gamma-aminobutyric acid (GABA), was developed based on the GABA-ergic theory of epilepsy. uodiyala.edu.iqtaylorandfrancis.com It is recognized for its activity as an agonist at both GABA-A and GABA-B receptors. uodiyala.edu.iqdrugbank.compatsnap.com This dual-action mechanism allows it to modulate both fast and slow inhibitory neurotransmission in the central nervous system. patsnap.com

Academic research has primarily focused on Progabide's efficacy as an anticonvulsant. Clinical trials have demonstrated its effectiveness in treating various types of seizures in both adults and children, including generalized tonic-clonic, myoclonic, partial, and Lennox-Gastaut syndrome seizures. uodiyala.edu.iqekb.eg Some studies have indicated that Progabide can be beneficial as an add-on therapy for patients with epilepsy refractory to other high-dose antiepileptic drugs, although the results have not always reached statistical significance. uodiyala.edu.iq In some cases, a notable reduction in seizure frequency was observed in patients treated with Progabide compared to a placebo. uodiyala.edu.iq

Beyond epilepsy, the therapeutic potential of Progabide has been investigated in other neurological and psychiatric conditions, though its effectiveness in these areas is not as well-established. uodiyala.edu.iqdrugbank.com These include Parkinson's disease, schizophrenia, clinical depression, and anxiety disorders. uodiyala.edu.iqdrugbank.com Research into its effects on the dopaminergic system in the context of Parkinson's disease has yielded contradictory results, with some patients showing improvement in motor symptoms while others experienced worsening of L-dopa induced dyskinesia. wikipedia.org In studies on schizophrenia, while not effective as an antipsychotic, Progabide was observed to improve environmental responsiveness and social interactions in some patients. wikipedia.org

The mechanism of action of Progabide involves binding to GABA-A and GABA-B receptors, which leads to an increased influx of chloride ions and a reduction in the release of excitatory amino acids, respectively. uodiyala.edu.iqdrugbank.com It is metabolized in the liver, and its active metabolite, SL 75 102, also exhibits anticonvulsant properties. cas.cz

Identification of Remaining Research Questions

Despite the existing body of research, several questions regarding Progabide remain unanswered.

Key Research Gaps:

Clarification of Efficacy in Non-Epileptic Conditions: The therapeutic effectiveness of Progabide in conditions such as Parkinson's disease, schizophrenia, depression, and anxiety disorders is not fully elucidated and requires more definitive clinical trials. uodiyala.edu.iqdrugbank.com The contradictory findings in Parkinson's disease, for instance, highlight the need for a deeper understanding of its complex interactions with the dopaminergic system. wikipedia.org

Long-Term Efficacy and Safety: While short-term studies have been conducted, comprehensive long-term data on the efficacy and safety profile of Progabide, particularly in comparison to newer antiepileptic drugs, is limited.

Mechanistic Nuances: While the primary mechanism of action is understood to be its agonist activity at GABA-A and GABA-B receptors, the full spectrum of its pharmacological effects is not completely clear. patsnap.com For example, there is some evidence suggesting a weak agonistic effect on certain serotonin (B10506) receptors, which could contribute to its potential mood-stabilizing properties, but this requires further investigation. patsnap.com

Comparative Efficacy: Rigorous head-to-head comparative studies with modern antiepileptic drugs are needed to precisely define Progabide's place in the current therapeutic landscape for epilepsy.

Pharmacogenomics: Research into how genetic variations might influence individual responses to Progabide, in terms of both efficacy and adverse effects, is a significant gap.

Potential for Repurposing or Developing Next-Generation GABAergic Agents based on Progabide's Mechanism.

The unique dual agonism of Progabide at both GABA-A and GABA-B receptors presents a valuable foundation for drug development and repurposing efforts.

Opportunities for Future Development:

Drug Repurposing: There is potential to repurpose Progabide for other conditions where GABAergic dysfunction is implicated. For instance, it has been identified as a candidate for treating Fragile X Syndrome due to its action on GABA targets. fraxa.org The exploration of Progabide in other neurological and psychiatric disorders where GABAergic modulation is a therapeutic goal remains a viable area of research. c19early.orgbiorxiv.org

Development of Next-Generation Agents: The mechanism of Progabide can inspire the design of new GABAergic agents with improved properties. This could involve developing molecules with greater selectivity for specific GABA receptor subtypes, potentially leading to enhanced efficacy and a more favorable side-effect profile. nih.govresearchgate.net The development of compounds that mimic Progabide's broad-spectrum GABAergic activity but with optimized pharmacokinetic and pharmacodynamic properties could offer new therapeutic options.

Combination Therapies: Further investigation into the synergistic effects of Progabide with other classes of drugs could lead to novel combination therapies. For example, its interaction with the dopaminergic system suggests potential for combination treatments in movement disorders, although this requires careful study to manage contradictory effects. wikipedia.org

Q & A

Q. What experimental models are commonly used to evaluate Progabide's anticonvulsant activity?

Progabide's anticonvulsant effects are typically assessed using in vivo rodent models, such as male Wistar rats, where seizure frequency and plasma corticosterone levels are measured. Doses of 50–200 mg/kg (intraperitoneal) significantly elevate corticosterone levels (244–476%), with peak effects observed 60 minutes post-administration . These models help quantify dose-response relationships and temporal dynamics, critical for pharmacokinetic profiling.

Q. How does Progabide’s prodrug design enhance its blood-brain barrier penetration?

Progabide is a lipophilic prodrug of γ-aminobutyric acid (GABA), enabling it to cross the blood-brain barrier more effectively than GABA itself. Upon entry into the brain, it releases GABA, potentiating inhibitory neurotransmission. This design addresses GABA’s inherent polarity, which limits its therapeutic utility .

Q. What are the primary GABA receptor targets of Progabide?

Progabide acts as an agonist at both GABAA and GABAB receptors, modulating inhibitory signaling pathways. Its activity is linked to Kv2.2 channel inhibition, which may contribute to its anticonvulsant effects .

Advanced Research Questions

Q. How should researchers account for correlated seizure count data in Progabide clinical trials?

Generalized Estimating Equations (GEE) with exchangeable correlation structures are recommended for analyzing repeated seizure counts in longitudinal studies. This approach adjusts for within-subject correlations, as demonstrated in epilepsy trials where Progabide’s efficacy was compared to placebo using log seizure rate models (e.g., β3 < 0 indicates treatment effect) . Example SAS code:

   proc gee data = Seizure;  
     class Treatment Visit;  
     model log_seizure = Treatment Visit / dist=poisson;  
     repeated subject=PatientID / corr=exch;  
   run;  

Q. How can conflicting efficacy results for Progabide in dyskinesia studies be reconciled?

Discrepancies arise from patient subgroups and dyskinesia etiology. For example, Progabide reduced neuroleptic-induced dyskinesia (900–2400 mg/day) but showed no efficacy in L-dopa-induced cases. Stratified analyses by dyskinesia type and dose-response modeling are critical to resolving such contradictions .

Q. What statistical power considerations are essential for designing Progabide trials with rare epilepsy subtypes?

Small sample sizes in rare epilepsy studies necessitate adaptive trial designs (e.g., Bayesian methods) or leveraging historical placebo data. The Thall and Vail (1990) study on 59 patients used mixed-effects Poisson regression to detect treatment effects, emphasizing baseline seizure rates as covariates .

Methodological Guidance

Q. How to optimize dosing schedules for Progabide in preclinical studies?

  • Use time-course experiments to identify peak pharmacodynamic effects (e.g., corticosterone levels at 30–120 minutes post-injection ).
  • Pair behavioral seizure assays with biomarker measurements (e.g., plasma corticosterone) for mechanistic validation.

Q. What analytical frameworks address Progabide’s variable efficacy in combination therapies?

  • Employ factorial designs to test interactions with valproic acid or other anticonvulsants.
  • Use multivariable regression to adjust for confounding factors like age, baseline seizure rates, and concomitant medications .

Data Interpretation Challenges

Q. Why do some Progabide studies report nonsignificant reductions in seizure rates?

Heterogeneity in patient populations (e.g., refractory vs. newly diagnosed epilepsy) and underpowered subgroup analyses may obscure treatment effects. Meta-analyses of individual patient data can clarify these patterns .

Q. How to validate Progabide’s GABA receptor specificity in complex neural circuits?

Combine electrophysiological recordings (e.g., patch-clamp for Kv2.2 inhibition ) with knock-out rodent models to isolate receptor-specific contributions to anticonvulsant activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Progabide acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Progabide acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.